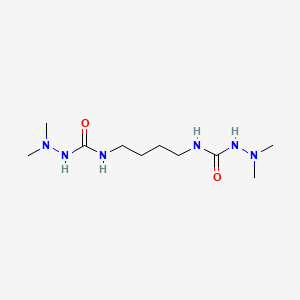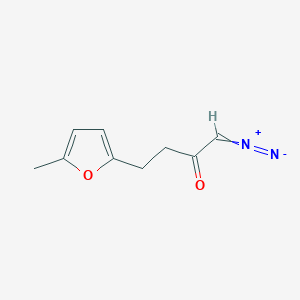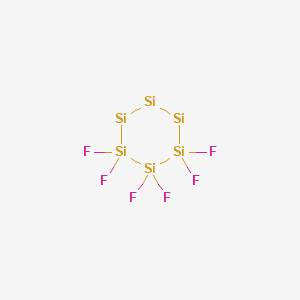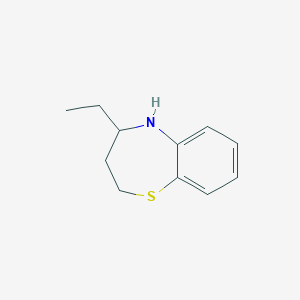
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a phenothiazine core with an ethanone group and a hydroxy substituent.
Métodos De Preparación
The synthesis of 1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with phenothiazine.
Hydroxylation: The phenothiazine core undergoes hydroxylation to introduce the hydroxy group at the 1-position.
Acetylation: The hydroxylated phenothiazine is then acetylated to form the ethanone group.
The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Análisis De Reacciones Químicas
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic and antiemetic properties.
Biological Research: It is used as a probe to study the interactions of phenothiazine derivatives with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets:
Receptor Binding: It binds to dopamine receptors in the brain, which is believed to contribute to its antipsychotic effects.
Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters like dopamine and serotonin
Comparación Con Compuestos Similares
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a chlorine substituent instead of a hydroxy group.
Promethazine: Used as an antiemetic, promethazine has a dimethylaminopropyl group instead of an ethanone group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
105726-92-9 |
|---|---|
Fórmula molecular |
C14H11NO2S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
1-(1-hydroxyphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C14H11NO2S/c1-9(16)15-10-5-2-3-7-12(10)18-13-8-4-6-11(17)14(13)15/h2-8,17H,1H3 |
Clave InChI |
XOFOMUODXUDXIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)





![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)




